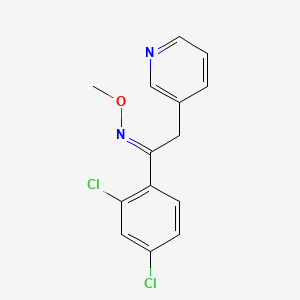Pyrifenox E-isomer
CAS No.: 83227-22-9
Cat. No.: VC1791069
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83227-22-9 |
|---|---|
| Molecular Formula | C14H12Cl2N2O |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | (E)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine |
| Standard InChI | InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14+ |
| Standard InChI Key | CKPCAYZTYMHQEX-NBVRZTHBSA-N |
| Isomeric SMILES | CO/N=C(\CC1=CN=CC=C1)/C2=C(C=C(C=C2)Cl)Cl |
| SMILES | CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Identifiers
Pyrifenox E-isomer is characterized by specific chemical identifiers that distinguish it from other compounds, including its isomeric counterpart.
Structural Characteristics
The E-isomer of pyrifenox possesses a unique molecular structure that contributes to its fungicidal properties. The compound features a dichlorophenyl group and a pyridine moiety connected through a methyloxime linkage. The E (trans) configuration refers to the spatial arrangement of atoms around the C=N double bond of the oxime group, where the larger substituents are positioned on opposite sides of the bond . This structural configuration is less polar than the Z-isomer counterpart, which affects its solubility and biological activity .
Mechanism of Action
Primary Mode of Action
Pyrifenox E-isomer functions as an ergosterol biosynthesis inhibitor (EBI), specifically targeting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. By inhibiting this enzymatic pathway, Pyrifenox E-isomer disrupts the integrity and function of fungal cell membranes, leading to growth inhibition and eventual cell death.
Biological Effects
The compound's mode of action results in several observable biological effects on fungal pathogens:
-
Inhibition of germ tube extension, preventing fungal colonization of plant tissues
-
Disruption of sporulation processes, reducing the reproductive capacity of fungal pathogens
-
Compromised cell membrane integrity, leading to leakage of cellular contents and metabolic dysfunction
These combined effects make Pyrifenox E-isomer effective against a wide range of fungal species that affect agricultural crops.
Agricultural Applications
Target Pathogens
Pyrifenox E-isomer demonstrates efficacy against various plant pathogens, with particular effectiveness against powdery mildew . Its systemic properties allow it to penetrate plant tissues and provide protection against both established infections and potential new infestations.
Practical Applications
The compound is utilized in several agricultural contexts:
-
Preventative treatment of susceptible crops before fungal infection occurs
-
Curative applications to control existing fungal infections
-
Integration into broader pest management strategies alongside other control methods
-
Post-harvest treatments to prevent fungal spoilage during storage and transportation of agricultural products
Its versatility in application timing and methods contributes to its value in agricultural pest management programs.
Synthesis and Stability
Synthesis Methods
The synthesis of Pyrifenox E-isomer typically involves multi-step organic reactions under controlled conditions. The most common synthetic pathway includes:
-
Condensation of 2,4-dichlorobenzaldehyde with 3-pyridylacetone
-
Formation of oxime through reaction with hydroxylamine
-
Methylation of the oxime to produce the final oxime O-ether structure
These processes require careful control of reaction conditions to favor the formation of the E-isomer over the Z-isomer.
Stability Characteristics
Pyrifenox E-isomer demonstrates remarkable stability under various environmental conditions:
-
Storage stability of three or more years at room temperature when properly contained
-
Resistance to degradation by UV light, an important factor for field applications
-
Stability under hydrolytic conditions across a range of pH values
These stability characteristics contribute to the compound's efficacy and shelf-life, making it practical for commercial agricultural applications.
Research Developments
Isomeric Comparisons
Research has demonstrated notable differences between the E and Z isomers of pyrifenox. Studies have identified that the E-isomer is less polar than the Z-isomer, which affects their respective solubility, bioavailability, and potentially their efficacy against different fungal species . This polarity difference has implications for formulation development and application methods in agricultural settings.
Novel Applications
Recent research has explored potential applications of Pyrifenox E-isomer beyond traditional agricultural fungicide use. Of particular interest is research conducted at Curtin University investigating pyrifenox and its analogues as potential drug leads for the treatment of Chagas disease . This research represents a significant pivot from agricultural applications to potential pharmaceutical use, highlighting the diverse biological activities of this compound class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume